molecular formula C13H23ClN2Ni- B11832871 chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine

Cat. No.: B11832871
M. Wt: 301.48 g/mol
InChI Key: JKHSSMUEZWZHPB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:

    Formation of Chloronickel Complex: Nickel chloride is reacted with a suitable ligand to form a chloronickel complex.

    Addition of Methylbenzene: Methylbenzene is introduced to the reaction mixture under controlled conditions.

    Incorporation of N,N,N’,N’-tetramethylethane-1,2-diamine: Finally, N,N,N’,N’-tetramethylethane-1,2-diamine is added to the mixture to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Purification Steps: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nickel complexes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Material Science: The compound is explored for its potential in creating advanced materials with unique properties.

    Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.

    Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine exerts its effects involves several molecular targets and pathways:

    Catalytic Activity: The compound acts as a catalyst by providing a reactive surface or environment that facilitates chemical reactions.

    Ligand Interactions: N,N,N’,N’-tetramethylethane-1,2-diamine serves as a ligand, stabilizing the nickel center and enhancing its reactivity.

    Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Nickel Chloride Complexes: Other nickel chloride complexes with different ligands.

    Methylbenzene Derivatives: Compounds where methylbenzene is combined with other metal centers or ligands.

    Tetramethylethane-1,2-diamine Complexes: Complexes where N,N,N’,N’-tetramethylethane-1,2-diamine is coordinated with different metal centers.

Uniqueness

Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of components, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H23ClN2Ni-

Molecular Weight

301.48 g/mol

IUPAC Name

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine

InChI

InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1

InChI Key

JKHSSMUEZWZHPB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]

Origin of Product

United States

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